1-(2-Methoxyphenyl)piperidin-4-one 1-(2-Methoxyphenyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 218610-31-2
VCID: VC4053233
InChI: InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
SMILES: COC1=CC=CC=C1N2CCC(=O)CC2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

1-(2-Methoxyphenyl)piperidin-4-one

CAS No.: 218610-31-2

Cat. No.: VC4053233

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyphenyl)piperidin-4-one - 218610-31-2

Specification

CAS No. 218610-31-2
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 1-(2-methoxyphenyl)piperidin-4-one
Standard InChI InChI=1S/C12H15NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
Standard InChI Key BIDXDLVTUIFALP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCC(=O)CC2
Canonical SMILES COC1=CC=CC=C1N2CCC(=O)CC2

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2-Methoxyphenyl)piperidin-4-one is C₁₂H₁₅NO₂, with a calculated molecular weight of 205.26 g/mol. The compound features a piperidine ring (a six-membered amine ring) with a ketone group at the 4th position and a 2-methoxyphenyl substituent at the 1st position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and reactivity.

Key Structural Features:

  • Piperidin-4-one backbone: Adopts a chair conformation in crystalline states, as observed in related piperidin-4-one derivatives .

  • 2-Methoxyphenyl substituent: Provides steric bulk and modulates solubility through hydrophobic interactions.

  • Ketone functionality: Enhances polarity and serves as a site for further chemical modifications, such as condensation or reduction reactions.

Synthesis and Manufacturing Approaches

The synthesis of 1-(2-Methoxyphenyl)piperidin-4-one can be inferred from established methods for analogous piperidin-4-one derivatives. A prominent route involves the Mannich condensation, a three-component reaction between a ketone, an aldehyde, and an amine .

Example Synthetic Pathway:

  • Mannich Condensation:

    • Reacting ethyl methyl ketone with 2-methoxybenzaldehyde and ammonium acetate in ethanol yields a β-amino ketone intermediate.

    • Cyclization of this intermediate under acidic conditions forms the piperidin-4-one ring .

  • Purification:

    • Recrystallization from ethanol or ethanol-ethyl acetate mixtures is commonly employed to isolate high-purity crystals .

Optimized Reaction Conditions:

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
CatalystAcetic acid
Reaction Time6–12 hours

This method aligns with procedures used for synthesizing 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, where the piperidine ring adopts a chair conformation upon crystallization .

Physicochemical Properties

While experimental data for 1-(2-Methoxyphenyl)piperidin-4-one are scarce, properties can be extrapolated from structurally similar compounds:

Comparative Physicochemical Data:

Property1-(2-Methoxyphenyl)piperidin-4-one (Predicted)1-(2-Methylsulfanylphenyl)piperidin-4-one
Molecular FormulaC₁₂H₁₅NO₂C₁₂H₁₅NOS
Molecular Weight205.26 g/mol221.32 g/mol
logP~2.8 (estimated)2.64
Melting Point120–125°C (estimated)Not reported
SolubilityLow in water; soluble in organic solventsLow in water

The logP value (~2.8) suggests moderate lipophilicity, favoring membrane permeability. The methoxy group enhances solubility in polar aprotic solvents compared to sulfur-containing analogs .

Crystallographic Behavior

X-ray crystallography of related piperidin-4-one derivatives reveals that the ring typically adopts a chair conformation with substituents oriented equatorially or axially depending on steric and electronic factors . For example:

  • In 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the chair conformation minimizes steric strain between substituents .

  • Bulkier groups, such as 3,4,5-trimethoxyphenyl, force the ring into a twist-boat conformation to accommodate spatial demands .

For 1-(2-Methoxyphenyl)piperidin-4-one, computational modeling predicts a chair conformation with the methoxyphenyl group occupying an equatorial position to avoid axial steric clashes.

Applications in Medicinal Chemistry

The piperidin-4-one scaffold is a versatile intermediate in drug discovery. Potential applications for 1-(2-Methoxyphenyl)piperidin-4-one include:

  • Central Nervous System (CNS) Agents: As a dopamine receptor modulator for treating Parkinson’s disease or schizophrenia .

  • Anticancer Agents: Piperidine derivatives inhibit tubulin polymerization or kinase activity .

  • Anti-inflammatory Drugs: Ketone functionality may interact with cyclooxygenase (COX) enzymes .

Future Research Directions

  • Synthetic Optimization: Develop greener catalytic methods (e.g., microwave-assisted synthesis) to improve yield .

  • Biological Screening: Evaluate affinity for neurotransmitter receptors and antimicrobial targets.

  • Structure-Activity Relationships (SAR): Modify the methoxy group to assess its impact on potency and selectivity.

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